molecular formula C12H18N2O B1387126 2-Methoxy-5-(piperidin-1-yl)aniline CAS No. 1087607-87-1

2-Methoxy-5-(piperidin-1-yl)aniline

Cat. No.: B1387126
CAS No.: 1087607-87-1
M. Wt: 206.28 g/mol
InChI Key: RFTXPGFOKHADON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(piperidin-1-yl)aniline is an organic compound that features a methoxy group at the second position, a piperidinyl group at the fifth position, and an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-1-yl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Nitration: The aniline undergoes nitration to form 2-methoxy-5-nitroaniline.

    Reduction: The nitro group is then reduced to an amine group, yielding 2-methoxy-5-aminoaniline.

    Piperidinylation: Finally, the amino group is reacted with piperidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: 2-Hydroxy-5-(piperidin-1-yl)aniline.

    Reduction: 2-Methoxy-5-(piperidin-1-yl)cyclohexylamine.

    Substitution: 2-Methoxy-5-(piperidin-1-yl)-4-bromoaniline.

Scientific Research Applications

2-Methoxy-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperidinyl group can interact with receptors or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of piperidine.

    2-Methoxy-5-(pyrrolidin-1-yl)aniline: Contains a pyrrolidine ring instead of piperidine.

    2-Methoxy-5-(azepan-1-yl)aniline: Features an azepane ring instead of piperidine.

Uniqueness

2-Methoxy-5-(piperidin-1-yl)aniline is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTXPGFOKHADON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(piperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(piperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-(piperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-Methoxy-5-(piperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-5-(piperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methoxy-5-(piperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.